![molecular formula C6H9N3O2 B13570117 5-Methyl-2-(methylamino)pyrimidine-4,6-diol](/img/structure/B13570117.png)
5-Methyl-2-(methylamino)pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(methylamino)pyrimidine-4,6-diol is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylamino)pyrimidine-4,6-diol can be achieved through several methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or zinc, is common in these processes to facilitate efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylamino)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-diol derivatives, while nucleophilic substitution can produce various substituted pyrimidine compounds .
Scientific Research Applications
Scientific Research Applications of 5-Methyl-2-(methylamino)pyrimidine-4,6-diol
This compound is a pyrimidine derivative with diverse applications in scientific research, spanning medicinal chemistry, biology, and materials science. The compound's unique structure, featuring both a methyl and a methylamino group on the pyrimidine ring, contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Medicinal Chemistry
This compound is studied for its potential as a pharmacological agent, particularly in developing anticancer and antimicrobial drugs. It may act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis or protein production. The compound's structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects.
Biology
This compound is used in research related to nucleic acid analogs and their interactions with biological systems. Pyrimidine derivatives are components of nucleic acids, and modifications like the addition of methyl and methylamino groups can alter their interactions with enzymes and other biomolecules.
Materials Science
The unique structural properties of this compound make it a candidate for use in developing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows for creating a range of derivatives with tailored properties.
Pyrimidine Analogues for Alzheimer's Disease
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis or protein production. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-pyrimidine-4,6-diol: This compound shares a similar pyrimidine core but lacks the methylamino group, resulting in different chemical properties and reactivity.
2-Amino-4-hydroxy-6-methylpyrimidine: Another related compound, which has an amino group instead of a methylamino group, leading to variations in its biological activity and applications.
Uniqueness
5-Methyl-2-(methylamino)pyrimidine-4,6-diol is unique due to the presence of both a methyl group and a methylamino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Methyl-2-(methylamino)pyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methylamino group and hydroxyl functionalities that may contribute to its interaction with biological targets. This article delves into the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. Characterization methods include:
- Spectroscopic Techniques : FTIR, NMR, and UV-Visible spectroscopy are commonly employed to confirm the structure.
- Computational Methods : Density Functional Theory (DFT) calculations help in predicting the electronic properties and stability of the compound.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit MIC values ranging from 134.6 mg/L to 168.7 mg/L against various bacterial strains such as E. coli, S. aureus, and C. freundii .
Compound | Bacterial Strain | MIC (mg/L) |
---|---|---|
12 | E. coli | 134.9 |
12 | S. aureus | 168.7 |
12 | C. freundii | 168.7 |
14 | L. monocytogenes | 134.6 |
These findings suggest that modifications in the chemical structure can enhance antibacterial potency.
Anticancer Activity
Pyrimidine derivatives have also been studied for their anticancer properties. The introduction of specific substituents on the pyrimidine core can significantly impact their cytotoxicity against cancer cell lines.
- Cytotoxicity : The compound has shown promise in inhibiting tumor cell proliferation, although specific IC50 values for this compound are not yet fully established in literature.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating or withdrawing groups significantly influences the biological activity of pyrimidine derivatives:
- Electron-Drawing Groups : Enhance interaction with biological targets by stabilizing charge distributions.
- Electron-Donating Groups : May improve solubility and binding affinity to specific receptors or enzymes.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of pyrimidine derivatives, including those related to this compound, exhibited selective antibacterial activity against Gram-positive and Gram-negative bacteria . The study emphasized the importance of structural modifications in improving efficacy.
- Anticancer Potential : Another investigation into pyrimidine-based compounds revealed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms . These findings underline the necessity for further exploration into the anticancer potential of this compound.
Properties
IUPAC Name |
4-hydroxy-5-methyl-2-(methylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(10)8-6(7-2)9-5(3)11/h1-2H3,(H3,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBILOUKFQHSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.